N-(1-cyanocyclohexyl)-2-{methyl[(2,3,4-trimethoxyphenyl)methyl]amino}propanamide
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Overview
Description
N-(1-cyanocyclohexyl)-2-{methyl[(2,3,4-trimethoxyphenyl)methyl]amino}propanamide is a complex organic compound featuring a cyanocyclohexyl group and a trimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-{methyl[(2,3,4-trimethoxyphenyl)methyl]amino}propanamide typically involves multi-step organic reactionsThe final step involves the formation of the amide bond under controlled conditions, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-2-{methyl[(2,3,4-trimethoxyphenyl)methyl]amino}propanamide can undergo various chemical reactions, including:
Oxidation: The trimethoxyphenyl group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include quinones, primary amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-{methyl[(2,3,4-trimethoxyphenyl)methyl]amino}propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2-{methyl[(2,3,4-trimethoxyphenyl)methyl]amino}propanamide involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group is known to inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes and induction of apoptosis in cancer cells . The cyanocyclohexyl group may enhance the compound’s ability to cross cellular membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclohexyl)-2-{methyl[(3,4,5-trimethoxyphenyl)methyl]amino}propanamide
- N-(1-cyanocyclohexyl)-2-{methyl[(2,4,5-trimethoxyphenyl)methyl]amino}propanamide
- N-(1-cyanocyclohexyl)-2-{methyl[(2,3,5-trimethoxyphenyl)methyl]amino}propanamide
Uniqueness
N-(1-cyanocyclohexyl)-2-{methyl[(2,3,4-trimethoxyphenyl)methyl]amino}propanamide is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can significantly influence its biological activity and chemical reactivity. This specific arrangement may result in enhanced binding affinity to certain molecular targets and improved pharmacokinetic properties compared to its analogs .
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[methyl-[(2,3,4-trimethoxyphenyl)methyl]amino]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4/c1-15(20(25)23-21(14-22)11-7-6-8-12-21)24(2)13-16-9-10-17(26-3)19(28-5)18(16)27-4/h9-10,15H,6-8,11-13H2,1-5H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRNQASKFFXRSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)N(C)CC2=C(C(=C(C=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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